

# Application Note: Comprehensive Characterization of Ethyl 4-hydroxycyclohexanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B153649

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Ethyl 4-hydroxycyclohexanecarboxylate** is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.<sup>[1]</sup> Its purity and structural integrity are critical for the successful outcome of subsequent reactions. This document provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of **Ethyl 4-hydroxycyclohexanecarboxylate**, ensuring reliable quality control and structural elucidation.

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-hydroxycyclohexanecarboxylate** is presented below. These properties are fundamental for its handling, storage, and analysis.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[2]
Molecular Weight	172.22 g/mol	[2]
IUPAC Name	ethyl 4-hydroxycyclohexane-1-carboxylate	[2]
CAS Number	17159-80-7	[2]
Boiling Point	251.4 °C at 760 mmHg	[3]
Density	1.093 g/cm <sup>3</sup>	[3]
Appearance	Not specified, likely a liquid or low-melting solid	
Solubility	Not miscible or difficult to mix in water	[4]

## Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of **Ethyl 4-hydroxycyclohexanecarboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5]

Table 2.1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~3.6	Multiplet	1H	CH-OH
~2.2	Multiplet	1H	CH-COOEt
~1.2-2.0	Multiplets	8H	Cyclohexane ring protons
~1.2	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2.2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~175	C=O (Ester)
~68	C-OH
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~43	C-COOEt
~34	Cyclohexane ring carbons
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 4-hydroxycyclohexanecarboxylate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[6][7]</sup>

Table 2.3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3600-3200	Broad	O-H stretch (alcohol)
3000-2850	Strong	C-H stretch (alkane)
1735-1715	Strong	C=O stretch (ester)
1250-1000	Strong	C-O stretch (ester and alcohol)

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

## Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are employed to assess the purity of **Ethyl 4-hydroxycyclohexanecarboxylate**, while mass spectrometry is used to determine its molecular weight and fragmentation pattern.[\[8\]](#)

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3.1: GC-MS Parameters

Parameter	Typical Value
Gas Chromatograph	
Column	DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 $\mu$ m film thickness)
Carrier Gas	Helium at a constant flow of 1 mL/min
Inlet Temperature	250 °C
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer	
Ionization Mode	Electron Impact (EI) at 70 eV
Mass Range	m/z 40-450
Ion Source Temp.	230 °C
Transfer Line Temp.	280 °C

Table 3.2: Mass Spectrometry Data

Parameter	Value	Reference
Exact Mass	172.109944368 Da	<a href="#">[2]</a>
Monoisotopic Mass	172.109944368 Da	<a href="#">[2]</a>
Predicted [M+H] <sup>+</sup>	173.11722 m/z	<a href="#">[13]</a>
Predicted [M+Na] <sup>+</sup>	195.09916 m/z	<a href="#">[13]</a>

## Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **Ethyl 4-hydroxycyclohexanecarboxylate** (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC-MS system.

- Data Acquisition: Acquire the data using the parameters outlined in Table 3.1.
- Data Analysis:
  - Identify the peak corresponding to **Ethyl 4-hydroxycyclohexanecarboxylate** in the total ion chromatogram (TIC).
  - Analyze the mass spectrum of this peak to confirm the molecular weight and compare the fragmentation pattern with a reference library (e.g., NIST).
  - Assess purity by calculating the peak area percentage.

## High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and is a primary method for purity determination.[\[14\]](#)[\[15\]](#)

Table 3.3: HPLC Parameters

Parameter	Typical Value
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient elution with Acetonitrile and Water
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV at 210 nm or Refractive Index (RI)
Injection Volume	10 µL

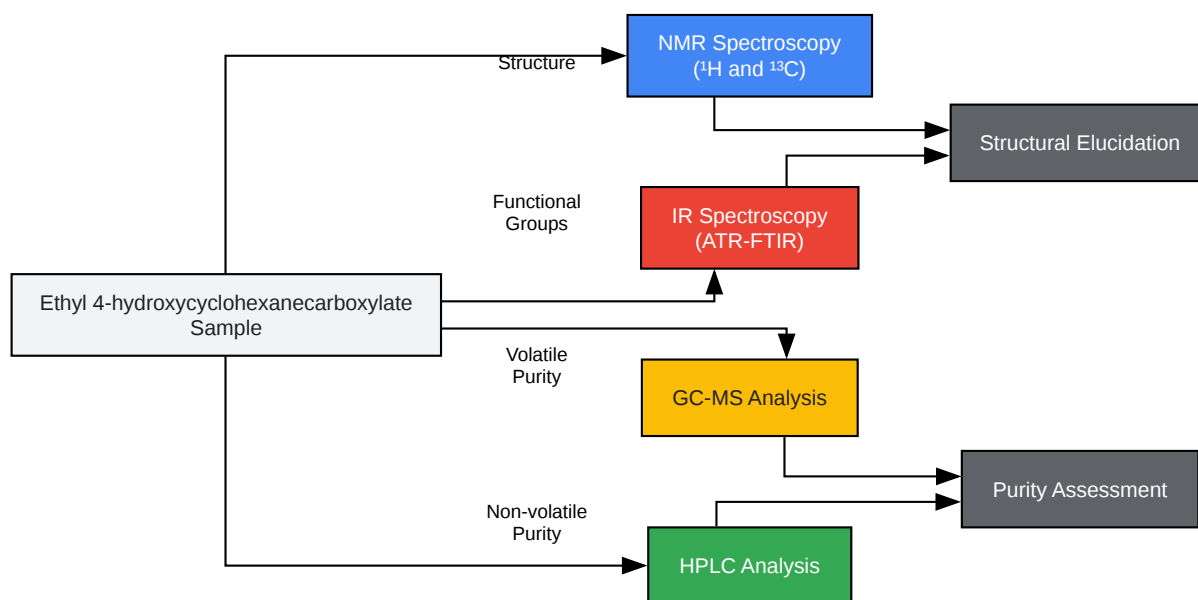
### Experimental Protocol: HPLC Analysis

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

- Instrumentation: Use a standard HPLC system with a suitable detector.
- Data Acquisition: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis using the parameters from Table 3.3.
- Data Analysis:
  - Determine the retention time of the main peak.
  - Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks.

## Visualized Workflows

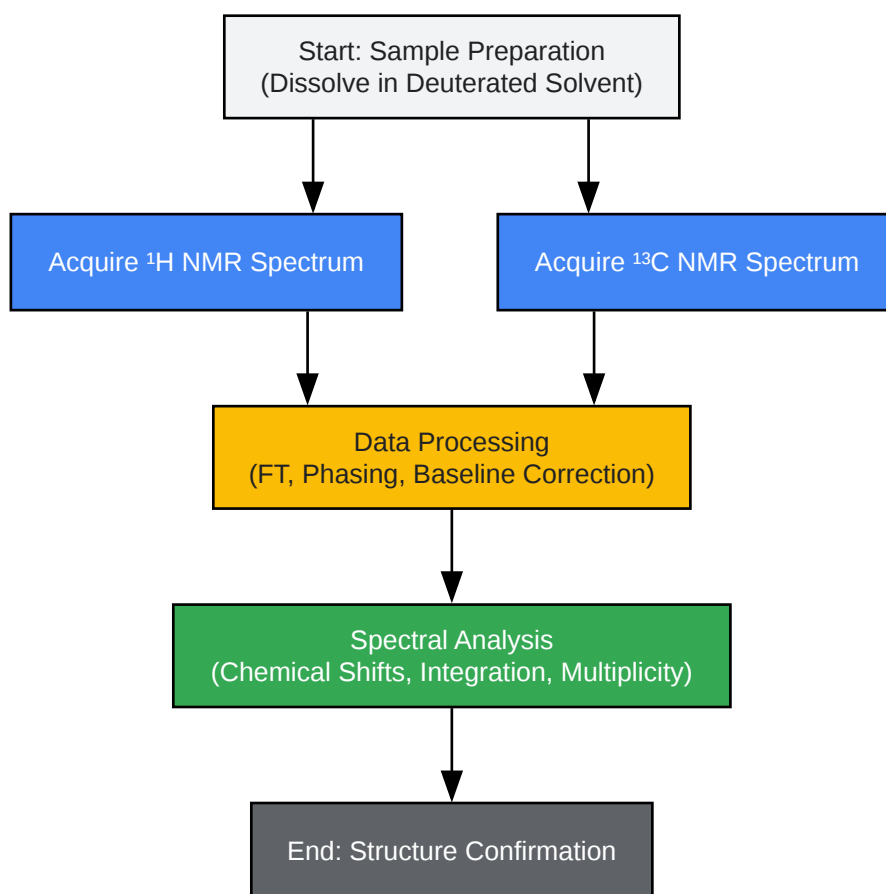
The following diagrams illustrate the general workflows for the characterization of **Ethyl 4-hydroxycyclohexanecarboxylate**.



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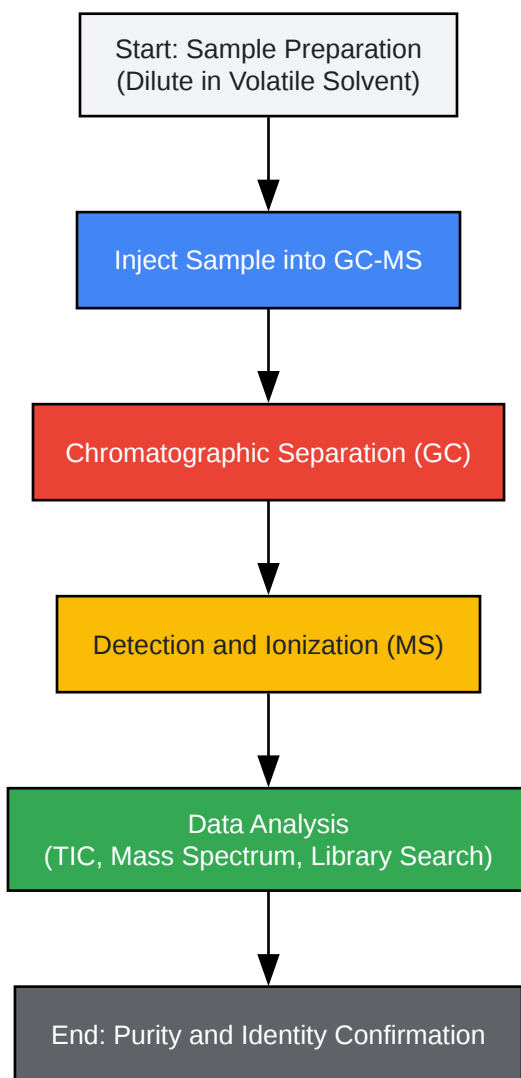
Caption: Overall analytical workflow for characterization.





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Caption: Detailed workflow for NMR analysis.



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Caption: Workflow for GC-MS purity and identity analysis.

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